molecular formula C13H24N2O2 B15222518 Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester

Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester

Cat. No.: B15222518
M. Wt: 240.34 g/mol
InChI Key: YIVXJELHZWCTOH-UHFFFAOYSA-N
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Description

Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester is a chemical compound with a complex structure. It appears as a crystalline solid with no specific color or odor described

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of octahydro-7-indolizine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-(octahydro-7-indolizinyl)-, methyl ester
  • Carbamic acid, N-(octahydro-7-indolizinyl)-, ethyl ester
  • Carbamic acid, N-(octahydro-7-indolizinyl)-, propyl ester

Uniqueness

Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features and chemical properties. The presence of the tert-butyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-yl)carbamate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-6-8-15-7-4-5-11(15)9-10/h10-11H,4-9H2,1-3H3,(H,14,16)

InChI Key

YIVXJELHZWCTOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN2CCCC2C1

Origin of Product

United States

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